molecular formula C32H36FN3O4S2 B12015914 11-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid CAS No. 623935-00-2

11-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid

Cat. No.: B12015914
CAS No.: 623935-00-2
M. Wt: 609.8 g/mol
InChI Key: UVWFMNUZAADKFB-HFTWOUSFSA-N
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Description

This compound belongs to a class of thiazolidinone derivatives characterized by a 1,3-thiazolidin-3-yl core fused with a pyrazole moiety and a long-chain undecanoic acid tail. The central thiazolidinone scaffold features a Z-configuration at the 5-position, where a methylene bridge connects the pyrazole ring. The undecanoic acid chain enhances lipophilicity, which may influence bioavailability and membrane permeability .

Thiazolidinone derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of sulfur and oxygen atoms in the thiazolidinone ring, along with the conjugated system, facilitates interactions with biological targets such as enzymes and receptors .

Properties

CAS No.

623935-00-2

Molecular Formula

C32H36FN3O4S2

Molecular Weight

609.8 g/mol

IUPAC Name

11-[(5Z)-5-[[3-(4-ethoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid

InChI

InChI=1S/C32H36FN3O4S2/c1-2-40-27-18-17-23(20-26(27)33)30-24(22-36(34-30)25-14-10-9-11-15-25)21-28-31(39)35(32(41)42-28)19-13-8-6-4-3-5-7-12-16-29(37)38/h9-11,14-15,17-18,20-22H,2-8,12-13,16,19H2,1H3,(H,37,38)/b28-21-

InChI Key

UVWFMNUZAADKFB-HFTWOUSFSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C4=CC=CC=C4)F

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C4=CC=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid involves multiple steps, starting with the preparation of the key intermediates. The process typically includes the following steps:

    Preparation of 3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole: This intermediate is synthesized through the condensation of 4-ethoxy-3-fluorobenzaldehyde with phenylhydrazine, followed by cyclization.

    Formation of the Thiazolidinone Ring: The intermediate is then reacted with thioglycolic acid to form the thiazolidinone ring.

    Methylene Bridge Formation: The final step involves the condensation of the thiazolidinone intermediate with undecanoic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

11-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 11-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress or inflammation.

    Pathways: It may modulate signaling pathways related to cell survival, apoptosis, or immune response.

Comparison with Similar Compounds

Key Observations :

  • Chain Length: The undecanoic acid tail in the target compound and derivatives improves binding to hydrophobic pockets in proteins, unlike shorter-chain analogues (e.g., acetic acid in ) .
  • Steric Hindrance : Isobutoxy and methyl groups () may reduce conformational flexibility, affecting target binding kinetics .

Biological Activity

11-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid is a complex organic compound characterized by its unique structural features, including a thiazolidinone core and a pyrazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C25H22FN3O4S2C_{25}H_{22}FN_3O_4S_2, with a molar mass of approximately 511.6 g/mol. Its structure includes various functional groups that contribute to its biological activity, such as a butanoic acid chain and a thiazolidinone ring.

PropertyValue
Molecular FormulaC25H22FN3O4S2C_{25}H_{22}FN_3O_4S_2
Molecular Weight511.6 g/mol
CAS Number623934-97-4
IUPAC Name11-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies indicate that it may inhibit specific kinases or transcription factors involved in inflammatory processes and cancer cell proliferation pathways. The exact mechanisms are still under investigation, but the compound's ability to bind to these targets suggests potential therapeutic applications.

Biological Activities

Research has shown that compounds with similar structural features exhibit a range of biological activities, including:

1. Anticancer Activity

  • Inhibition of Cancer Cell Proliferation: Studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis or cell cycle arrest.
  • Targeting Kinases: It may act as an inhibitor of kinases involved in cancer signaling pathways, similar to other compounds in its class.

2. Anti-inflammatory Effects

  • The thiazolidinone moiety has been associated with anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.

3. Enzyme Inhibition

  • Interaction studies have indicated that the compound might inhibit enzymes related to inflammatory responses and cancer progression.

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of 11-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid:

Case Study 1: Inhibition of Kinase Activity
A study demonstrated that a structurally related compound effectively inhibited MEK1/2 kinases, leading to reduced proliferation in acute leukemia cell lines. The concentrations required for significant inhibition were approximately 0.3 µM for MV4-11 cells and 1.2 µM for MOLM13 cells, highlighting the potential effectiveness of similar compounds in targeting cancer pathways .

Case Study 2: Anti-inflammatory Properties
Another investigation into compounds with thiazolidinone structures revealed their ability to modulate inflammatory cytokine production in vitro. These findings support the hypothesis that our compound may possess similar anti-inflammatory effects .

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